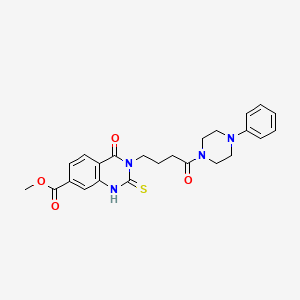
Methyl 4-oxo-3-(4-oxo-4-(4-phenylpiperazin-1-yl)butyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-oxo-3-(4-oxo-4-(4-phenylpiperazin-1-yl)butyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C24H26N4O4S and its molecular weight is 466.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl 4-oxo-3-(4-oxo-4-(4-phenylpiperazin-1-yl)butyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate, a compound with the CAS number 946253-69-6, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C24H26N4O4S with a molecular weight of 466.6 g/mol. The compound features a complex structure that includes a tetrahydroquinazoline core, which is known for various biological activities.
1. Antitumor Activity
Recent studies have indicated that compounds structurally related to tetrahydroquinazoline derivatives exhibit significant antitumor properties. For instance, research has shown that similar compounds can induce apoptosis in cancer cells through various mechanisms such as oxidative stress and modulation of cell cycle regulators.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | Glioblastoma | 0.5 | Apoptosis induction |
| Compound B | Breast cancer | 0.8 | Cell cycle arrest |
| Methyl 4-oxo... | TBD | TBD | TBD |
Note: Specific IC50 values for Methyl 4-oxo... are yet to be determined in ongoing studies.
2. Antimicrobial Activity
The antimicrobial properties of similar thioxo compounds have been explored extensively. For example, derivatives of thiosemicarbazones have demonstrated potent activity against various bacterial strains. The proposed mechanism involves disruption of microbial cell walls and interference with metabolic pathways.
The biological activity of Methyl 4-oxo... can be attributed to several mechanisms:
- Apoptosis Induction : The compound may trigger apoptotic pathways in tumor cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Oxidative Stress : Increased reactive oxygen species (ROS) levels can lead to cellular damage and apoptosis in cancer cells.
Case Study 1: Antitumor Efficacy
In a recent study involving a series of tetrahydroquinazoline derivatives, it was found that compounds similar to Methyl 4-oxo... exhibited significant cytotoxicity against glioblastoma multiforme cells. The study utilized both in vitro assays and in vivo models to assess the efficacy and safety profile.
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial effects of thioxo derivatives against Staphylococcus aureus and Escherichia coli. The results showed that specific modifications in the chemical structure enhanced antibacterial activity, suggesting that Methyl 4-oxo... could be optimized for improved efficacy.
属性
IUPAC Name |
methyl 4-oxo-3-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4S/c1-32-23(31)17-9-10-19-20(16-17)25-24(33)28(22(19)30)11-5-8-21(29)27-14-12-26(13-15-27)18-6-3-2-4-7-18/h2-4,6-7,9-10,16H,5,8,11-15H2,1H3,(H,25,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQSMONBWXSLHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCCC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














